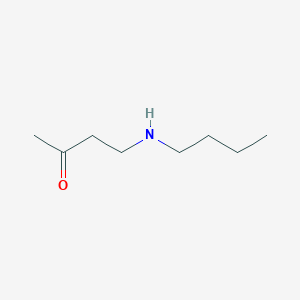

4-(Butylamino)butan-2-one

Description

4-(Butylamino)butan-2-one is a ketone derivative featuring a butylamino substituent at the 4-position of the butan-2-one backbone. The butylamino group may influence solubility, reactivity, and biological interactions, distinguishing it from similar compounds in industrial, cosmetic, or agricultural contexts .

Properties

Molecular Formula |

C8H17NO |

|---|---|

Molecular Weight |

143.23 g/mol |

IUPAC Name |

4-(butylamino)butan-2-one |

InChI |

InChI=1S/C8H17NO/c1-3-4-6-9-7-5-8(2)10/h9H,3-7H2,1-2H3 |

InChI Key |

XXZWLPFHZPCOSF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNCCC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Butylamino)butan-2-one can be achieved through several methods. One common approach involves the reaction of butanone with butylamine under controlled conditions. The reaction typically requires a catalyst and may be carried out in the presence of a solvent to facilitate the process. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production often employs advanced techniques such as catalytic hydrogenation or reductive amination to achieve the desired product with high efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(Butylamino)butan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 4-(Butylamino)butan-2-ol.

Substitution: The butylamino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.

Major Products Formed

Scientific Research Applications

4-(Butylamino)butan-2-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 4-(Butylamino)butan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical effects, depending on the target and the context of the reaction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-(4-Hydroxyphenyl)butan-2-one (Raspberry Ketone)

- Molecular Formula : C₁₀H₁₂O₂ .

- Applications : Widely used in fragrances and flavorings due to its raspberry-like aroma. The International Fragrance Association (IFRA) has established safety standards for its use in 12 product categories, with concentration limits based on toxicity assessments .

- Key Findings : Demonstrated low cytotoxicity in cosmetic formulations but requires adherence to IFRA guidelines for safe application .

4-(Phenylsulfanyl)butan-2-one

- Molecular Formula : C₁₀H₁₀OS .

- Applications: Exhibits potent anti-melanogenic activity, suppressing tyrosinase activity and melanin synthesis in zebrafish models. Outperformed arbutin and 1-phenyl-2-thiourea (PTU) in efficacy .

- Key Findings: Low cytotoxicity in B16-F10 melanoma cells (viability >90% at ≤50 µM) and safe for cosmetic use .

4-(N-Methyl-N-phenylamino)butan-2-one

- Molecular Formula: C₁₁H₁₅NO .

- Applications : Antimicrobial and larvicidal agent, showing strong inhibition against bacteria, fungi, and Spodoptera litura larvae (LD₅₀ = 330.69 µg/mL) .

4-Phenyl-2-butanone

- Molecular Formula : C₁₀H₁₂O .

- Key Findings: Limited safety data; primarily used in research settings .

Halogenated Derivatives (e.g., 4-(2-Chlorophenyl)butan-2-one)

- Molecular Formula : C₁₀H₁₁ClO .

- Key Findings : Structural modifications like halogenation alter physicochemical properties but require further toxicity profiling .

Data Table: Comparative Analysis of Butan-2-one Derivatives

Biological Activity

4-(Butylamino)butan-2-one, also known as butylone, is a synthetic compound belonging to the cathinone class, which is structurally related to amphetamines. This compound has garnered interest for its potential psychoactive effects and biological activities, making it a subject of various studies in pharmacology and toxicology.

- Molecular Formula : CHN

- Molecular Weight : 165.24 g/mol

- IUPAC Name : this compound

- CAS Number : 2543-57-9

The biological activity of this compound primarily involves its interaction with monoamine transporters. It is believed to inhibit the reuptake of dopamine, norepinephrine, and serotonin, similar to other compounds in the cathinone family. This mechanism can lead to increased levels of these neurotransmitters in the synaptic cleft, contributing to its stimulant effects.

Biological Activity and Effects

- Stimulant Effects : Research indicates that butylone exhibits stimulant properties, which may include increased energy, euphoria, and enhanced sociability.

- Neurotoxicity : Some studies have raised concerns about the neurotoxic potential of butylone, particularly regarding its effects on dopaminergic systems. Prolonged exposure may lead to neurochemical alterations similar to those observed with other psychoactive substances.

- Cardiovascular Effects : As a stimulant, butylone may also affect heart rate and blood pressure, potentially leading to cardiovascular complications in sensitive individuals.

Case Studies and Research Findings

A review of literature reveals various studies assessing the biological activity of butylone:

- Study on Neurotoxicity : A study published in Neuropharmacology assessed the neurotoxic effects of several cathinones, including butylone. It was found that butylone could induce significant oxidative stress in neuronal cells, suggesting a potential risk for neurodegeneration .

- Comparative Analysis : In a comparative study involving multiple synthetic cathinones, butylone was shown to have a higher potency than other analogs like methylone regarding dopamine transporter inhibition . This suggests that butylone may have more pronounced stimulant effects.

Data Table: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Stimulant Effects | Increased energy and euphoria |

| Neurotoxicity | Induces oxidative stress in neuronal cells |

| Cardiovascular Effects | Potential increase in heart rate and blood pressure |

| Dopamine Transporter Inhibition | Higher potency compared to methylone |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.